3,4-dihydro-2H-chromen-2-ylmethanol
Overview
Description
3,4-Dihydro-2H-chromen-2-ylmethanol is an organic compound with the molecular formula C10H12O2. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
This compound is a specialty product used for proteomics research applications
Mode of Action
It is known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . More research is required to elucidate the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The exact pathways affected by this specific compound need further investigation.
Pharmacokinetics
The compound is described as having high GI absorption and being BBB permeant . .
Result of Action
As a coumarin derivative, it may share some of the biological activities associated with this class of compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol typically involves the reduction of chromone derivatives. One common method is the reduction of 2-chromone with sodium borohydride (NaBH4) in methanol, which yields this compound as a product .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar reduction techniques with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-chromen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromone derivatives.
Reduction: Further reduction can yield more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: More saturated chroman derivatives.
Substitution: Various substituted chroman derivatives depending on the substituent introduced.
Scientific Research Applications
3,4-Dihydro-2H-chromen-2-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Comparison with Similar Compounds
Similar Compounds
Chromone: A parent compound of chroman derivatives.
2-Chromanol: A similar compound with a hydroxyl group at the 2-position.
4-Chromanone: A ketone derivative of chroman
Uniqueness
3,4-Dihydro-2H-chromen-2-ylmethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxyl group at the 2-position makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLVSGWUKFJFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003253 | |
Record name | (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83278-86-8 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83278-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxymethyl)chroman | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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